1-(4-Aminocyclopent-2-en-1-yl)prop-2-yn-1-one
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Overview
Description
1-(4-Aminocyclopent-2-en-1-yl)prop-2-yn-1-one is a chemical compound with the molecular formula C8H9NO and a molecular weight of 135.16 g/mol . This compound is characterized by the presence of an aminocyclopentene ring attached to a propynone moiety, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Aminocyclopent-2-en-1-yl)prop-2-yn-1-one typically involves the reaction of cyclopentadiene with propargylamine under specific conditions. The reaction is carried out in the presence of a catalyst, such as palladium, to facilitate the formation of the desired product .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
1-(4-Aminocyclopent-2-en-1-yl)prop-2-yn-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
1-(4-Aminocyclopent-2-en-1-yl)prop-2-yn-1-one has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialized materials and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 1-(4-Aminocyclopent-2-en-1-yl)prop-2-yn-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-(4-Aminocyclopent-2-en-1-yl)prop-2-en-1-one: Similar structure but with a double bond instead of a triple bond.
1-(4-Aminocyclopent-2-en-1-yl)prop-2-yn-1-ol: Similar structure with an alcohol group instead of a ketone group.
Uniqueness
1-(4-Aminocyclopent-2-en-1-yl)prop-2-yn-1-one is unique due to its specific combination of an aminocyclopentene ring and a propynone moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
Molecular Formula |
C8H9NO |
---|---|
Molecular Weight |
135.16 g/mol |
IUPAC Name |
1-(4-aminocyclopent-2-en-1-yl)prop-2-yn-1-one |
InChI |
InChI=1S/C8H9NO/c1-2-8(10)6-3-4-7(9)5-6/h1,3-4,6-7H,5,9H2 |
InChI Key |
XGUZLADTMRENMW-UHFFFAOYSA-N |
Canonical SMILES |
C#CC(=O)C1CC(C=C1)N |
Origin of Product |
United States |
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